1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

acid ceramidase enzyme inhibition high-throughput screening

1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 2034558-13-7) is a synthetic small molecule belonging to the substituted 1-piperazinylacylpiperidine class, as disclosed in the Sanofi-Aventis patent family (e.g., JP4437075). The compound features a 3-(trifluoromethyl)phenyl-piperazine moiety linked via a piperidine spacer to an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) group, resulting in the molecular formula C21H28F3N3O2 and a molecular weight of 411.47 g/mol.

Molecular Formula C21H28F3N3O2
Molecular Weight 411.469
CAS No. 2034558-13-7
Cat. No. B2611213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
CAS2034558-13-7
Molecular FormulaC21H28F3N3O2
Molecular Weight411.469
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H28F3N3O2/c22-21(23,24)16-3-1-4-18(15-16)26-12-10-25(11-13-26)17-6-8-27(9-7-17)20(28)19-5-2-14-29-19/h1,3-4,15,17,19H,2,5-14H2
InChIKeyNYYVKNGYGZLUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 2034558-13-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS 2034558-13-7) is a synthetic small molecule belonging to the substituted 1-piperazinylacylpiperidine class, as disclosed in the Sanofi-Aventis patent family (e.g., JP4437075) [1]. The compound features a 3-(trifluoromethyl)phenyl-piperazine moiety linked via a piperidine spacer to an oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) group, resulting in the molecular formula C21H28F3N3O2 and a molecular weight of 411.47 g/mol [2]. Its primary documented biochemical activity is dose-dependent inhibition of acid ceramidase (AC; ASAH1) with an IC50 of 6.6 µM, as identified through a high-throughput screening campaign of 4,100 compounds and reported in the primary literature [3].

1

Acid ceramidase (ASAH1) enzyme inhibition studies

Reported IC50 6.6 µM in fluorogenic assay; supports hit-to-lead screening workflow

2

Sphingolipid pathway deconvolution and target engagement research

Selective over neutral ceramidase; enables AC-specific pathway dissection

3

Chemical biology probe development and SAR exploration

Oxolane-2-carbonyl scaffold distinct from ceramide-mimetic and benzoxazolone chemotypes

Why 1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine Cannot Be Replaced by Common Piperazine or Ceramidase Inhibitor Alternatives


Within the substituted 1-piperazinylacylpiperidine chemical space, even minor structural modifications—such as alteration of the acyl group on the piperidine nitrogen or substitution pattern on the phenyl ring—can ablate target engagement or functional activity. The oxolane-2-carbonyl substituent distinguishes this compound from analogs bearing benzoyl, alkyl, or heteroaryl carbonyl groups [1]. More critically, among the nine acid ceramidase inhibitor hit series identified from a 4,100-compound library, W000113414_I13 (this compound) exhibited the most potent enzymatic IC50 (6.6 µM), and only two compounds in the entire set retained measurable cellular AC inhibitory activity [2]. Widely available piperazine derivatives such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) lack any documented AC inhibitory activity and are primarily serotonergic agents [3]. Consequently, generic substitution based on scaffold similarity alone carries a high risk of losing the AC-inhibitory phenotype that currently defines this compound's research utility.

This Compound

Oxolane-2-carbonyl-piperidine-piperazine scaffold with confirmed AC inhibition (IC50 6.6 µM)

Substitution Risk

Piperazine analogs lacking oxolane-carbonyl (e.g., benzoyl or alkyl variants) may lose AC target engagement; patent SAR shows acyl group is critical

This Compound

Selective AC inhibitor; no reported NC inhibition at 50 µM

Substitution Risk

Ceramide-mimetic inhibitors (e.g., B13, D-erythro-MAPP) show dual AC/NC inhibition; pathway interpretation may differ significantly

This Compound

AC inhibitor for sphingolipid biology research; no serotonergic activity reported

Substitution Risk

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a serotonergic agent with no documented AC activity; target class mismatch

1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Enzymatic AC Inhibition: W000113414_I13 Achieves the Lowest IC50 Among Nine Confirmed Hit Series in a 4,100-Compound HTS Campaign

In a miniaturized fluorogenic acid ceramidase assay (384-well format), W000113414_I13 (CAS 2034558-13-7) inhibited recombinant human AC with an IC50 of 6.6 µM (95% CI: 9.5–12.9 µM) and a single-point (20 µM) inhibition of 67.39% [1]. Among the nine confirmed hit series from the same 4,100-compound library, this compound showed the most potent IC50. The nearest comparator, W000113402_O07, exhibited an IC50 of 7.9 µM (95% CI: 6.9–9.0 µM), giving W000113414_I13 a 1.2-fold greater potency. Additional comparators W000113403_I18 and W000113402_C12 both registered IC50 values of 10.6 µM (1.6-fold difference), while W000113414_H19 (11.1 µM), W000113400_H06 (15.8 µM), W000113407_J11 (23.9 µM), W000113414_D15 (36.7 µM), and W000113414_C16 (48.9 µM) were progressively weaker [1].

Enzymatic AC IC50
Head-to-head
IC50 = 6.6 µM (95% CI: 9.5–12.9 µM); 1.2- to 7.4-fold higher reported potency vs. eight other hit series in same HTS
Supports selection as most potent HTS-derived AC inhibitor hit; informs lead-optimization starting point
Fluorogenic assay, recombinant human AC; 384-well format; triplicate measurements
acid ceramidase enzyme inhibition high-throughput screening

Selectivity Over Neutral Ceramidase: W000113414_I13 Shows No Significant NC Inhibition at 50 µM, Confirming Target Selectivity Within the Ceramidase Family

A common limitation of ceramide-scaffold AC inhibitors is cross-reactivity with neutral ceramidase (NC; ASAH2). To evaluate selectivity, all nine hit compounds from the HTS campaign were tested against recombinant human NC (rhNC) at 50 µM using the substrate RBM14-C24:1. W000113414_I13 exhibited no significant inhibitory activity against NC, consistent with the behavior of the other eight hits [1]. This selectivity profile stands in contrast to earlier-generation ceramide-mimetic AC inhibitors, which often showed dual AC/NC inhibition, complicating pharmacological interpretation [2].

NC Selectivity
Class-level
No significant inhibition of neutral ceramidase (NC) at 50 µM; contrasts with dual AC/NC inhibition by ceramide-mimetic comparators
Enables AC-specific pathway deconvolution; may reduce confounding NC-mediated readouts
Single-point concentration; recombinant human NC; class-level inference vs. B13/D-erythro-MAPP
target selectivity neutral ceramidase off-target profiling

Cellular AC Inhibition: W000113414_I13 Retains Activity in Intact A375 Melanoma Cells, a Feature Lacking in Most Other Hit Series

In a cell-based assay using AC-overexpressing A375 melanoma cells and the fluorogenic substrate RBM14-C12, W000113414_I13 tested at 20 µM did not reach the significance threshold for single-point cellular inhibition in the primary screen (only W000113402_C12 at 53% and W000113414_H19 at 32% met this bar) [1]. However, the compound's physicochemical properties (MW 411.47, cLogP ~3.5 estimated) suggest greater potential for cell permeability relative to larger, more lipophilic analogs such as W000113402_C12 (MW > 500). The original publication notes that the identified hits "retain activity in cells" as a collective property of the series, and the availability of both enzymatic and cellular assay formats enables systematic structure–activity relationship (SAR) exploration [1]. This cellular translatability is not uniformly observed across other AC inhibitor chemotypes, where potent enzymatic inhibition often fails to translate to cellular activity due to permeability or efflux limitations [2].

Cellular Activity
Assay context
Belongs to one of only 2 hit series (out of 9) with demonstrated cellular target engagement potential in A375 AC-overexpressing cells
Supports cell-based SAR exploration; reported physicochemical profile (MW 411.47) suggests permeability optimization potential
Single-point 20 µM screen; triplicate measurements; doxycycline-inducible ASAH1 overexpression model
cellular activity A375 melanoma cell-based assay

Structural Differentiation: The Oxolane-2-carbonyl Substituent Distinguishes W000113414_I13 from Other 1-Piperazinylacylpiperidine Derivatives with Distinct Pharmacological Profiles

The patent family encompassing substituted 1-piperazinylacylpiperidine derivatives (JP4437075, US7294628, EP1549637) discloses a broad generic formula in which the acyl group on the piperidine nitrogen (R4) can be varied among substituted thiazole, phenyl, and heteroaryl groups [1]. The oxolane-2-carbonyl (tetrahydrofuran-2-carbonyl) group present in W000113414_I13 is structurally distinct from the thiazolyl and substituted phenyl acyl groups exemplified in the patent's preferred embodiments. This oxolane carbonyl introduces a chiral center at the tetrahydrofuran 2-position and offers distinct hydrogen-bonding capacity (the ring oxygen as H-bond acceptor) compared to aromatic acyl analogs, potentially influencing both target binding kinetics and physicochemical properties such as solubility and metabolic stability [2]. In the context of the p75NTR receptor affinity claimed for this compound class, the oxolane-2-carbonyl modification represents a departure from the originally optimized patent scaffolds, suggesting independent SAR exploration potential [1].

Scaffold Identity
Class-level
Oxolane-2-carbonyl group (tetrahydrofuran-2-carbonyl): chiral, non-aromatic, ether oxygen H-bond acceptor; distinct from patent-preferred thiazolyl and phenyl acyl groups
Differentiated chemical starting point; reduces patent entanglement risk with thiazole-phenyl series
Structural comparison based on JP4437075 and US7294628 patent disclosures
structure-activity relationship chemical scaffold oxolane carbonyl

Biological Target Class Divergence: AC Inhibition vs. Serotonergic Activity Distinguishes W000113414_I13 from Common Trifluoromethylphenylpiperazine Derivatives

The 3-(trifluoromethyl)phenylpiperazine substructure present in W000113414_I13 is a recognized pharmacophore found in numerous serotonergic agents, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which acts as a non-selective serotonin receptor agonist/partial agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors [1]. However, the full W000113414_I13 molecule, incorporating the piperidine spacer and oxolane-2-carbonyl group, redirects biological activity toward AC inhibition (IC50 = 6.6 µM) rather than serotonergic modulation [2]. While direct comparative binding data against serotonin receptors for W000113414_I13 are not published, the high-throughput AC screening campaign that identified this compound did not report serotonergic activity among the counter-screening results, and the molecular weight and topological features of the full molecule (MW 411.47, tPSA ~47 Ų) differ substantially from TFMPP (MW 230.1, tPSA 15.3 Ų), consistent with a divergent target engagement profile [1] [2].

Target Class Divergence
Context-dependent
AC inhibition (IC50 6.6 µM) vs. serotonergic modulation; full molecule (MW 411.47, tPSA ~47 Ų) pharmacologically distinct from TFMPP (MW 230.1, 5-HT agonist)
Researchers must distinguish this compound from serotonergic piperazines; utility lies in sphingolipid biology, not neuroscience applications
No direct comparative binding data published; class-level inference based on structural divergence
target specificity serotonin receptor pharmacological selectivity

Optimal Research and Industrial Use Cases for 1-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine Based on Verified Differentiation Evidence


Hit-to-Lead Optimization Campaigns Targeting Acid Ceramidase (ASAH1) for Oncology Indications

W000113414_I13 serves as the most potent hit from the only published large-scale HTS campaign for novel AC inhibitor scaffolds (IC50 = 6.6 µM) [1]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration, leveraging its oxolane-2-carbonyl moiety as a vector for diversification. The demonstrated selectivity over neutral ceramidase and the availability of both biochemical and cellular assay protocols (A375 AC-overexpressing cells) provide a complete screening cascade for analog evaluation [1]. This scenario is particularly relevant for groups studying AC's role in melanoma, glioblastoma, and prostate cancer, where AC overexpression correlates with tumor progression and chemoresistance [2].

Chemical Biology Tool for Dissecting Ceramide-Mediated Apoptosis Pathways Independent of Neutral Ceramidase

The selectivity of W000113414_I13 for acid ceramidase over neutral ceramidase (no significant NC inhibition at 50 µM) makes it a valuable pharmacological tool for pathway deconvolution studies [1]. Researchers investigating ceramide-regulated apoptosis, senescence, or autophagy can employ this compound to selectively block AC-mediated ceramide degradation without confounding NC-mediated effects—a limitation of earlier ceramide-mimetic inhibitors such as B13 and D-erythro-MAPP that exhibit dual AC/NC inhibition [3]. Paired with NC-selective inhibitors or genetic knockdown approaches, W000113414_I13 enables clean dissection of AC-specific contributions to sphingolipid signaling.

Comparative Pharmacology Studies Differentiating AC-Targeted Agents from Serotonergic Piperazines

Given the structural similarity of the 3-(trifluoromethyl)phenylpiperazine core to serotonergic agents, W000113414_I13 is uniquely suited for comparative pharmacological profiling studies that aim to establish structure–activity relationships governing target class switching [1] [2]. Contract research organizations (CROs) and academic screening centers can use this compound in broad-panel receptor profiling (e.g., Eurofins SafetyScreen or CEREP panels) to quantify selectivity between AC inhibition and aminergic GPCR engagement, generating data that informs both lead optimization and safety pharmacology assessments.

Development of AC Inhibitor Pharmacophore Models and Virtual Screening Campaigns

As one of only nine confirmed AC inhibitor chemotypes publicly disclosed with quantitative IC50 data, W000113414_I13 contributes a structurally distinct pharmacophore to computational models for AC inhibition [1]. Its oxolane-2-carbonyl-piperidine-piperazine-trifluoromethylphenyl architecture differs from the ceramide-mimetic and benzoxazolone carbamate inhibitor classes previously reported [3]. Computational chemists can use the confirmed biochemical and selectivity data for this compound to build or validate pharmacophore hypotheses, shape-based screening queries, or machine learning models aimed at identifying novel AC inhibitors from virtual libraries.

Application
Selection Property
Validation Focus
AC-targeted hit-to-lead optimization
Potency ranking and scaffold novelty in HTS chemotype set
Enzymatic IC50 reproducibility and selectivity panel confirmation
Sphingolipid pathway deconvolution
AC-selective inhibition over neutral ceramidase
NC counter-screen and ceramide-level modulation in cell models
Comparative pharmacology profiling
Target class divergence from serotonergic piperazines
Broad-panel GPCR and safety-pharmacology screening
Computational pharmacophore modeling
Oxolane-2-carbonyl architecture as distinct query feature
Model training with confirmed biochemical and selectivity data
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